molecular formula C17H22I3N3O8 B602073 Iopamidol EP Impurity G CAS No. 1869069-72-6

Iopamidol EP Impurity G

Cat. No.: B602073
CAS No.: 1869069-72-6
M. Wt: 777.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Iopamidol EP Impurity G is primarily used in the pharmaceutical industry for quality control and research purposes. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iopamidol.

    Biology: Studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Investigated for its role as an impurity in contrast agents and its impact on imaging quality and safety.

    Industry: Utilized in the development and testing of new contrast agents and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol EP Impurity G involves multiple steps, starting from 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, purification steps, and quality assurance to ensure the impurity is within acceptable limits for pharmaceutical use .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The compound can be reduced under specific conditions, affecting the iodine atoms.

    Substitution: Substitution reactions can occur, especially involving the amide groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amines and alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while reduction can lead to deiodinated products .

Mechanism of Action

The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests potential interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of iodine atoms may also influence its behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: Iopamidol EP Impurity G is unique due to its specific structure, which includes both 2,3-dihydroxypropyl and 1,3-dihydroxypropan-2-yl groups. This structural uniqueness may influence its chemical reactivity and interactions compared to other impurities .

Properties

CAS No.

1869069-72-6

Molecular Formula

C17H22I3N3O8

Molecular Weight

777.09

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N1-​(2,​3-​Dihydroxypropyl)​-​N3-​[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​5-​[[(2S)​-​2-​hydroxy-​1-​oxopropyl]​amino]​-​2,​4,​6-​triiodoisophthalamide

Origin of Product

United States

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